Cephalostatin 1

cytotoxicity NCI-60 screening anticancer

Apoptosis researchers probing Bcl-2/Bcl-xL-driven resistance lack clean tools to dissect cytochrome c-independent caspase activation. Cephalostatin 1 uniquely triggers Smac/DIABLO release without cytochrome c liberation or apoptosome formation, enabling orthogonal caspase-9 pathway mapping. • Avg GI50 1.8 nM across NCI-60 panel; OSBP Ki 39 nM • Induces apoptosis via PIDDosome-caspase-2-caspase-9 axis independent of canonical mitochondrial signaling • Supplied with full analytical documentation for SAR benchmarking of bis-steroidal pyrazine analogues

Molecular Formula C54H74N2O10
Molecular Weight 911.2 g/mol
CAS No. 112088-56-9
Cat. No. B1203520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalostatin 1
CAS112088-56-9
Synonymscephalostatin 1
cephalostatin I
Molecular FormulaC54H74N2O10
Molecular Weight911.2 g/mol
Structural Identifiers
SMILESCC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C
InChIInChI=1S/C54H74N2O10/c1-26-32-13-14-33-30-11-9-28-15-37-40(21-49(28,7)35(30)18-42(59)51(32,33)25-63-53(26)43(60)22-46(3,4)65-53)56-38-16-29-10-12-31-34(48(29,6)20-39(38)55-37)17-41(58)50(8)36(31)19-45-52(50,62)27(2)54(64-45)44(61)23-47(5,24-57)66-54/h14,19,26-32,34-35,41,43-45,57-58,60-62H,9-13,15-18,20-25H2,1-8H3/t26-,27-,28-,29-,30-,31+,32+,34-,35-,41+,43+,44+,45-,47-,48-,49-,50+,51+,52+,53+,54-/m0/s1
InChIKeyHHBSFXFIMWLBAI-UVKBAIETSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephalostatin 1 for Research Procurement: Marine Bis-Steroidal Pyrazine with Femtomolar Cytotoxicity


Cephalostatin 1 (CAS 112088-56-9) is a trisdecacyclic bis-steroidal pyrazine marine natural product first isolated in 1988 from the hemichordate Cephalodiscus gilchristi [1]. It belongs to the cephalostatin-ritterazine family of dimeric steroidal alkaloids comprising 45 structurally unprecedented members characterized by two highly oxygenated steroidal units fused via a central pyrazine core [2]. The compound exhibits a remarkably low average GI50 of 1.8 nM across the NCI-60 human cancer cell line panel [3]. Its total synthesis remains a significant challenge requiring over 26 chemical steps from hecogenin acetate with 1.6% overall yield for a single hemisphere [4], while natural isolation demands processing nearly one ton of marine tube worms to obtain milligram quantities [5].

Cephalostatin 1 Substitution Risks: Structural Determinants of Potency and Mechanism


Generic substitution within the cephalostatin-ritterazine family is precluded by profound structural and mechanistic differentiation. SAR studies demonstrate that stereochemistry in the B-D and B′-D′ rings critically modulates cytotoxicity, with even minor epimerization at C14 or C23 substantially reducing activity [1]. Cephalostatin 1 is more oxygenated on its right hemisphere, whereas ritterazines bear more oxygenated left hemispheres—an asymmetry that correlates with distinct biological profiles [2]. Furthermore, cephalostatin 1 induces a unique apoptosis pathway characterized by selective Smac/DIABLO release without cytochrome c liberation or apoptosome formation, whereas structurally related OSW-1 operates through caspase-8-dependent Bcl-2 cleavage [3][4]. These orthogonal mechanisms and steep SAR gradients render cross-class substitution scientifically invalid and experimentally hazardous.

Cephalostatin 1 Quantitative Differentiation Evidence vs. Closest Analogs


NCI-60 Panel Cytotoxicity: Cephalostatin 1 vs. Ritterazine B Head-to-Head Comparison

In head-to-head NCI-60 screening, cephalostatin 1 and ritterazine B exhibit comparable single-digit nanomolar GI50 values in standard two-day assays, but cephalostatin 1 demonstrates a distinct tissue-type selectivity pattern suggestive of differential target engagement [1]. Both compounds achieve 10⁻¹⁴ M GI50 values in extended six-day Purdue 6-line minipanel assays, indicating that assay duration critically influences observed potency [2].

cytotoxicity NCI-60 screening anticancer bis-steroidal pyrazine

Apoptotic Mechanism Differentiation: Selective Smac/DIABLO Release without Cytochrome c

Cephalostatin 1 induces a unique receptor-independent apoptosis pathway characterized by selective mitochondrial release of Smac/DIABLO while completely sparing cytochrome c and apoptosis-inducing factor [1]. This stands in stark contrast to conventional cytotoxic agents and the structurally related saponin OSW-1, which triggers caspase-8-dependent apoptosis with cytochrome c release and Bcl-2 cleavage [2]. Gene silencing experiments confirm that Smac is critically required for cephalostatin 1-induced caspase-9 activation [3].

apoptosis Smac/DIABLO mitochondrial signaling cytochrome c-independent

OSBP Binding Affinity: Cephalostatin 1 vs. OSW-1 Cross-Study Comparison

Both cephalostatin 1 and OSW-1 target oxysterol-binding protein (OSBP) and induce proteasome-dependent OSBP degradation, but they do so with distinct concentration requirements [1]. Affinity purification and competitive binding assays confirm OSBP as the direct cellular receptor for cephalostatin 1 [2]. The divergent cellular proteomes engaged by each compound, despite sharing OSBP as a primary target, suggest differential off-target engagement that may explain their non-overlapping biological fingerprints.

oxysterol-binding protein OSBP target engagement affinity

Synthetic Tractability and Supply Chain Constraints: Cephalostatin 1 vs. OSW-1

Cephalostatin 1 presents extreme synthetic challenges due to its trisdecacyclic bis-steroidal architecture with thirteen annulated rings and stereochemically complex spiroketal domains [1]. Even partial synthesis of a single hemisphere requires 26 chemical steps from hecogenin acetate with only 1.6% overall yield, and full dimerization to the natural product further amplifies synthetic complexity [2]. Natural isolation demands processing ~1 ton of marine biomass to obtain milligram quantities [3]. In contrast, OSW-1 synthesis has been achieved in 8 steps with 38% yield for the key aglycone intermediate [4].

total synthesis natural product isolation supply chain chemical sourcing

In Vivo Antitumor Activity: Cephalostatin Derivative Efficacy in Xenograft Models

While in vivo data for cephalostatin 1 itself are sparse due to extreme scarcity, a structurally related nonacyclic pyrazine derivative demonstrated 50–60% tumor growth inhibition in xenograft-implanted H/1.2-NRK and K/1-NRK cell lines [1]. The cephalostatin-ritterazine family more broadly exhibits potent in vivo activity in xenograft models with sub-nanomolar growth inhibition ex vivo translating to measurable tumor suppression [2]. In contrast, OSW-1 has been more extensively evaluated in vivo with reported selectivity indices of ~150 (IC50 0.05 nM in malignant brain tumor cells vs. 7.13 nM in normal astrocytes) [3].

xenograft in vivo efficacy tumor growth inhibition preclinical

Cephalostatin 1 Research Applications: Target Validation, Mechanistic Dissection, and Assay Development


Non-Canonical Apoptosis Pathway Dissection in Chemoresistant Cancer Models

Researchers investigating apoptosis resistance mechanisms should procure cephalostatin 1 as a unique chemical probe to dissect Smac/DIABLO-dependent, cytochrome c-independent mitochondrial signaling [1]. This application is particularly valuable in cancer models overexpressing Bcl-2 or Bcl-xL, where cephalostatin 1-induced Smac release can still initiate caspase-9 activation despite the presence of antiapoptotic proteins that block conventional cytochrome c-dependent apoptosis [2]. The compound serves as an orthogonal tool to distinguish between canonical mitochondrial apoptosis and alternative death pathways in primary tumor cells and established lines.

OSBP-Dependent Lipid Signaling and Synthetic Lethality Studies

Procurement of cephalostatin 1 enables investigation of OSBP-dependent lipid transport and sterol homeostasis pathways [1]. Given its Ki of 39 nM for human OSBP [2], cephalostatin 1 can be deployed in competitive binding assays and cellular degradation studies to validate OSBP as a cancer-selective vulnerability. This is especially relevant in tumor cells harboring p16 mutations or p21 deletions, where OSBP dependency is heightened and cephalostatin 1 may induce synthetic lethality [3]. The compound provides a structurally distinct alternative to OSW-1 for confirming on-target effects in OSBP-focused research programs.

Chemical Biology Tool for Smac-Dependent Caspase-9 Activation Without Cytochrome c

Cell death researchers requiring a clean experimental system to study caspase-9 activation in the absence of cytochrome c release and apoptosome formation should procure cephalostatin 1 [1]. Gene silencing experiments have established that Smac is critically required for cephalostatin 1-induced caspase-9 activation, and caspase-2 acts as an initiator caspase upstream in this unique pathway [2]. This makes cephalostatin 1 an indispensable reagent for mapping the PIDDosome-caspase-2-caspase-9 signaling axis independent of traditional apoptosome biology [3].

Marine Natural Product Derivatization and SAR Campaigns

Medicinal chemistry groups pursuing structure-activity relationship studies of bis-steroidal pyrazines should procure cephalostatin 1 as the reference standard against which simplified analogues and synthetic intermediates are benchmarked [1]. SAR studies demonstrate that modifications to the B-D and B′-D′ ring stereochemistry and spiroketal oxygenation dramatically alter cytotoxicity, with the natural product retaining maximal potency [2]. Procuring authentic cephalostatin 1 enables accurate calibration of synthetic derivatives and ensures that potency comparisons are anchored to the structurally intact natural product rather than to partially characterized analogues.

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